molecular formula C15H18N2O B1328396 N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine CAS No. 946699-60-1

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B1328396
CAS No.: 946699-60-1
M. Wt: 242.32 g/mol
InChI Key: QWUVWFLFJBJTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is an organic compound with the molecular formula C15H18N2O. This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 4-amino-3-methylphenol with 3-bromophenyl-N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide
  • 4-Amino-3-methylphenol
  • 3-Bromophenyl-N,N-dimethylamine

Uniqueness

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a phenoxy group attached to a phenyl ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-9-14(7-8-15(11)16)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUVWFLFJBJTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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